molecular formula C11H10FNO3 B6165723 methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate CAS No. 1228945-78-5

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B6165723
CAS No.: 1228945-78-5
M. Wt: 223.2
InChI Key:
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Description

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

One common method involves the reaction of 6-fluoroindole with methoxycarbonyl chloride in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .

Comparison with Similar Compounds

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves the introduction of a fluoro group and a methoxy group onto an indole ring, followed by esterification with methyl carboxylate.", "Starting Materials": [ "Indole", "6-fluoroindole", "4-methoxyaniline", "Methyl chloroformate", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Nitration of indole with nitric acid and sulfuric acid to form 5-nitroindole.", "2. Reduction of 5-nitroindole with tin and hydrochloric acid to form 5-aminoindole.", "3. Diazotization of 5-aminoindole with sodium nitrite and hydrochloric acid to form 5-diazoindole.", "4. Reaction of 5-diazoindole with 4-methoxyaniline in the presence of copper powder and acetic acid to form 6-fluoro-4-methoxy-1H-indole.", "5. Esterification of 6-fluoro-4-methoxy-1H-indole with methyl chloroformate and triethylamine in dichloromethane to form methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate.", "6. Neutralization of the reaction mixture with sodium bicarbonate, followed by extraction with dichloromethane.", "7. Drying of the organic layer with sodium sulfate, filtration, and evaporation of the solvent to obtain the final product." ] }

CAS No.

1228945-78-5

Molecular Formula

C11H10FNO3

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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